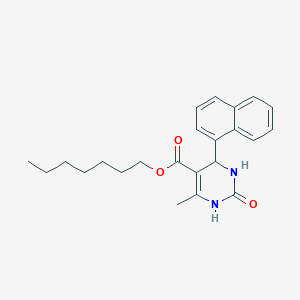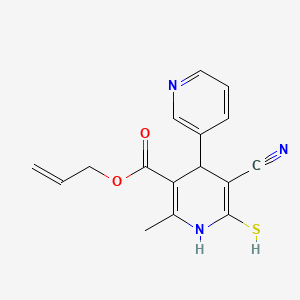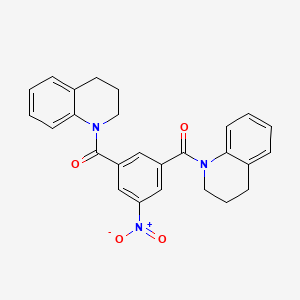
Heptyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 6-méthyl-4-(naphtalén-1-yl)-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate d’heptyle est un composé organique complexe qui appartient à la classe des tétrahydropyrimidines
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction: La synthèse du 6-méthyl-4-(naphtalén-1-yl)-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate d’heptyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de l’ester d’heptyle avec l’acide 6-méthyl-4-(naphtalén-1-yl)-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylique en milieu acide ou basique. La réaction est souvent effectuée en présence d’un catalyseur tel que l’acide p-toluènesulfonique ou l’hydroxyde de sodium, suivie d’une purification par recristallisation ou chromatographie.
Méthodes de Production Industrielle: Dans un environnement industriel, la production de ce composé peut impliquer des réactions par lots à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour le rendement et la pureté, avec un contrôle minutieux des paramètres de réaction tels que la température, la pression et le pH. Le produit final est généralement isolé par cristallisation et purifié davantage à l’aide de techniques telles que la distillation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de Réactions: Le 6-méthyl-4-(naphtalén-1-yl)-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate d’heptyle peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé à l’aide d’agents tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d’acides carboxyliques correspondants.
Réduction: Les réactions de réduction utilisant des réactifs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent convertir le composé en alcools ou en amines.
Réactifs et Conditions Courants:
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution: Hydrure de sodium dans la diméthylformamide (DMF).
Principaux Produits: Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de la Recherche Scientifique
Le 6-méthyl-4-(naphtalén-1-yl)-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate d’heptyle a plusieurs applications de recherche scientifique:
Synthèse Organique: Il sert d’intermédiaire dans la synthèse de molécules plus complexes, y compris les produits pharmaceutiques et les produits agrochimiques.
Science des Matériaux: Le composé est exploré pour son utilisation dans le développement de nouveaux matériaux présentant des propriétés optiques et électroniques uniques.
Applications De Recherche Scientifique
Heptyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its use in the development of novel materials with unique optical and electronic properties.
Mécanisme D'action
Le mécanisme par lequel le 6-méthyl-4-(naphtalén-1-yl)-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate d’heptyle exerce ses effets implique l’interaction avec des cibles moléculaires spécifiques. Par exemple, dans les applications médicales, il peut inhiber des enzymes telles que les kinases ou les protéases, perturbant les principales voies de signalisation dans les cellules cancéreuses . La structure du composé lui permet de se lier aux sites actifs de ces enzymes, bloquant leur activité et conduisant à la mort cellulaire.
Composés Similaires:
- 6-Méthyl-4-(phényl)-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate d’heptyle
- 6-Méthyl-4-(naphtalén-2-yl)-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate d’heptyle
Comparaison: Comparé à des composés similaires, le 6-méthyl-4-(naphtalén-1-yl)-2-oxo-1,2,3,4-tétrahydropyrimidine-5-carboxylate d’heptyle est unique en raison de sa substitution spécifique en naphtalén-1-yl, ce qui peut améliorer son affinité de liaison à certaines cibles moléculaires et améliorer son activité biologique . Cette unicité en fait un composé précieux pour la recherche et le développement futurs dans divers domaines scientifiques.
Comparaison Avec Des Composés Similaires
- Heptyl 6-methyl-4-(phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Heptyl 6-methyl-4-(naphthalen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Comparison: Compared to similar compounds, Heptyl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific naphthalen-1-yl substitution, which may enhance its binding affinity to certain molecular targets and improve its biological activity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C23H28N2O3 |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
heptyl 6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H28N2O3/c1-3-4-5-6-9-15-28-22(26)20-16(2)24-23(27)25-21(20)19-14-10-12-17-11-7-8-13-18(17)19/h7-8,10-14,21H,3-6,9,15H2,1-2H3,(H2,24,25,27) |
Clé InChI |
CTUAJXHBZGUPNI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672438.png)
![5-phenyl-N-(1-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672440.png)
![N'-[(E)-1-(3,4-dichlorophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11672448.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11672454.png)
![4-{(E)-[2-(thiophen-2-ylacetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11672459.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672464.png)

![2-[(1-Ethyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11672475.png)


![2-{[3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11672495.png)

![3-chloro-5-(furan-2-yl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11672507.png)
![ethyl (2Z)-5-[4-(dimethylamino)phenyl]-2-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11672529.png)
